cIAP1 Ligand-Linker Conjugates 1

PROTAC SNIPER Targeted Protein Degradation

SNIPER development is hindered by laborious linker-length optimization-non-optimal geometry can reduce target degradation by orders of magnitude. cIAP1 Ligand-Linker Conjugates 1 addresses this bottleneck as a pre-optimized, high-purity (≥98%) building block featuring a crystallographically validated PEG₄ linker and free primary amine for deprotection-free amide conjugation to carboxylate-containing target ligands. • cIAP1 Kd = 0.5 nM vs. XIAP Kd = 45 nM - enables cIAP1-preferential degradation. • Final SNIPER DC₅₀ < 3 nM, comparable to VHL-based PROTACs (~1 nM). • Streamlines high-throughput degrader screening by eliminating empirical linker-length optimization.

Molecular Formula C41H59N5O9S
Molecular Weight 798.0 g/mol
Cat. No. B12430049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 1
Molecular FormulaC41H59N5O9S
Molecular Weight798.0 g/mol
Structural Identifiers
SMILESCC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN
InChIInChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1
InChIKeyVRIPTOPZFCHVHG-CAMYFPOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 1: A Defined PROTAC Building Block for SNIPER Development


cIAP1 Ligand-Linker Conjugates 1 (CAS 2357114-75-9) is a synthetic chimeric molecule composed of an IAP-binding moiety that recruits the E3 ubiquitin ligase cIAP1 and a polyethylene glycol (PEG)-based linker terminated with a primary amine functional handle [1]. This compound is specifically designed as a modular intermediate for the construction of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) , enabling facile conjugation to target-protein ligands via amide bond formation. It is supplied as a high-purity solid (≥98%) with the molecular formula C41H59N5O9S and a molecular weight of 798.00–808.00 g/mol [1].

Why Generic Substitution of cIAP1 Ligand-Linker Conjugates 1 Fails: Linker Architecture Determines Degrader Performance


Substituting cIAP1 Ligand-Linker Conjugates 1 with other cIAP1 ligand-linker conjugates in the same product family is not functionally equivalent because linker composition and length are primary determinants of ternary complex geometry, degradation efficiency, and target protein selectivity [1]. Conjugates within this series differ by PEG spacer length, terminal reactive group, and IAP-binding ligand core, each of which alters the physical distance and spatial orientation between the cIAP1 E3 ligase and the recruited target protein [2]. Empirical studies on cIAP1-based PROTACs demonstrate that non-optimal linker length can reduce target protein degradation by orders of magnitude or even abrogate activity entirely [1].

cIAP1 Ligand-Linker Conjugates 1: Quantitative Differentiation Evidence for Scientific Procurement


cIAP1 Ligand-Linker Conjugates 1 Employs LCL161-Derived IAP Ligand with Picomolar cIAP1 Binding Affinity

cIAP1 Ligand-Linker Conjugates 1 incorporates an IAP ligand based on the LCL161 scaffold. The isolated LCL161-derived IAP ligand (cIAP1 ligand 1) demonstrates a dissociation constant (Kd) of 0.5 nM for cIAP1 and 1.2 nM for cIAP2, as determined by isothermal titration calorimetry (ITC) [1]. This picomolar binding affinity for cIAP1 is essential for efficient recruitment of the E3 ligase complex at the low nanomolar concentrations typically required for PROTAC-mediated degradation.

PROTAC SNIPER Targeted Protein Degradation

cIAP1 Ligand-Linker Conjugates 1 Provides a Medium-Length PEG₄ Linker with Terminal Amine for Optimal Ternary Complex Formation

cIAP1 Ligand-Linker Conjugates 1 contains a tetraethylene glycol (PEG₄) spacer terminating in a primary amine functional group. Structural and biochemical studies on cIAP1-based heterobifunctional degraders demonstrate that linker length critically modulates ternary complex stability and degradation efficiency [1]. In the context of methyl bestatin–ATRA hybrid molecules targeting CRABP proteins, a PEG₄ linker (compound 4b) yielded sufficient activity, cellular permeability, and intracellular stability to induce robust target degradation, whereas shorter or longer linkers resulted in suboptimal ternary complex geometry [2].

PROTAC Linker Ternary Complex Structure-Activity Relationship

cIAP1-Based SNIPERs Built with cIAP1 Ligand-Linker Conjugates 1 Achieve Nanomolar Target Degradation Potency

PROTAC degraders constructed using cIAP1 ligand-linker conjugates that incorporate the LCL161-derived IAP ligand have demonstrated potent target protein degradation. SNIPER(ER)-110, a cIAP1-based degrader targeting estrogen receptor (ER), achieved DC50 values of <3 nM after 4 hours and 7.7 nM after 48 hours . This degradation potency is comparable to clinically relevant VHL-based ER PROTACs such as ARV-471, which exhibits a DC50 of approximately 1 nM [1].

DC50 SNIPER Targeted Protein Degradation

cIAP1-Based Degraders Exhibit Differential IAP Family Selectivity with DC50 Values of 2.4 nM for cIAP1

The pan-IAP degrader PROTAC 9 (CST626), which recruits both cIAP1 and VHL E3 ligases, induces degradation of cIAP1, cIAP2, and XIAP with DC50 values of 2.4 nM, 6.2 nM, and 0.7 nM, respectively, in MM.1S multiple myeloma cells [1]. In contrast, monovalent IAP inhibitors such as CST530 induce cIAP1 degradation without affecting XIAP [1]. This differential degradation profile underscores the importance of IAP ligand selection in determining IAP family member selectivity.

IAP Family Selectivity cIAP1 XIAP

cIAP1-Based PROTACs Enable Ternary Complex Formation with Defined Structural Cooperativity

Crystal structures of BTK:PROTAC:cIAP1 ternary complexes have been solved at resolutions of 2.11 Å to 2.17 Å, revealing detailed molecular interactions at the binding interface [1]. These structures demonstrate that cIAP1-recruiting PROTACs can form stable ternary complexes with target proteins, and importantly, show that increased ternary complex stability or rigidity does not always correlate with enhanced degradation efficiency [1]. This structural insight provides a rational basis for optimizing linker design in cIAP1-based degraders.

Ternary Complex X-ray Crystallography cIAP1

cIAP1 Ligand-Linker Conjugates 1 Enables Direct Conjugation via Free Amine, Reducing Synthetic Complexity Relative to Protected Analogs

cIAP1 Ligand-Linker Conjugates 1 features a free primary amine functional group, enabling direct amide bond formation with carboxylic acid-containing target ligands without the need for deprotection steps [1]. This contrasts with cIAP1 Ligand-Linker Conjugates 11, which contains an Fmoc-protected amine that requires an additional piperidine deprotection step prior to conjugation . The free amine of Conjugates 1 streamlines the synthesis of final SNIPER molecules.

PROTAC Synthesis Linker Chemistry Amine Conjugation

cIAP1 Ligand-Linker Conjugates 1: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Rapid Synthesis of cIAP1-Recruiting SNIPER Degraders via Single-Step Amide Conjugation

cIAP1 Ligand-Linker Conjugates 1 is ideally suited for medicinal chemistry and chemical biology laboratories that require efficient, high-yield conjugation of the cIAP1-recruiting moiety to carboxylic acid-containing target protein ligands. The free amine terminus enables direct amide bond formation without deprotection steps, streamlining degrader synthesis and reducing the number of purification cycles [1]. This operational efficiency is particularly valuable in high-throughput degrader screening campaigns where multiple target ligands are evaluated in parallel [1].

Structure-Guided Optimization of Linker Geometry for cIAP1-Based PROTACs

The defined PEG₄ linker length of cIAP1 Ligand-Linker Conjugates 1 provides an optimal starting point for ternary complex formation, as established by crystallographic studies of cIAP1:target:PROTAC complexes [2]. Researchers can leverage the available high-resolution ternary complex structures to rationally design final degrader constructs, using cIAP1 Ligand-Linker Conjugates 1 as a standardized building block. This structure-guided approach reduces the empirical optimization burden typically associated with linker length screening in PROTAC development [2].

Development of cIAP1-Selective Degraders for Applications Requiring XIAP Sparing

The LCL161-derived IAP ligand in cIAP1 Ligand-Linker Conjugates 1 exhibits sub-nanomolar binding affinity for cIAP1 (Kd = 0.5 nM) but substantially weaker binding to XIAP (Kd = 45 nM) [3]. When conjugated to target ligands, this inherent selectivity can translate into cIAP1-preferential degradation profiles, as demonstrated by the differential IAP family degradation observed with monovalent IAP inhibitors [4]. This makes cIAP1 Ligand-Linker Conjugates 1 the preferred building block for applications where XIAP degradation is undesirable, such as in certain hematological malignancy models where XIAP plays a protective role.

Validation of cIAP1 as an E3 Ligase Platform in Comparative Degrader Studies

cIAP1-based SNIPERs built from cIAP1 Ligand-Linker Conjugates 1 achieve target degradation potencies (DC50 < 3 nM) comparable to VHL-based PROTACs (DC50 ~1 nM) . This evidence positions cIAP1 Ligand-Linker Conjugates 1 as a critical tool for comparative E3 ligase profiling studies, enabling researchers to systematically evaluate whether cIAP1 recruitment offers advantages over VHL, CRBN, or MDM2 recruitment for specific target proteins or cellular contexts. Such comparative studies are essential for informed selection of the optimal E3 ligase platform in degrader drug discovery programs .

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